1-(5-Chloro-2-thienyl)-2-butanol
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Overview
Description
1-(5-Chloro-2-thienyl)-2-butanol is an organic compound that belongs to the class of thienyl alcohols It is characterized by the presence of a thienyl ring substituted with a chlorine atom at the 5-position and a butanol chain at the 2-position
Preparation Methods
The synthesis of 1-(5-Chloro-2-thienyl)-2-butanol can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-carboxaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-thienyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the alcohol group to an alkane, using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-thienyl)-2-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-thienyl)-2-butanol can be compared with other similar compounds, such as:
1-(5-Chloro-2-thienyl)ethanol: Similar structure but with a shorter carbon chain.
1-(5-Chloro-2-thienyl)propanol: Similar structure but with a different carbon chain length.
5-Chloro-2-thienylmethanol: Similar structure but with a methanol group instead of a butanol chain
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOS/c1-2-6(10)5-7-3-4-8(9)11-7/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZFNCDMGNLVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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